1-Ethyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile
Overview
Description
1-Ethyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a pyridine ring with an ethyl group at the first position, a phenyl group at the fourth position, a carbonitrile group at the third position, and an oxo group at the second position
Mechanism of Action
Target of Action
Similar compounds have been known to exhibit a broad range of biological activities .
Mode of Action
It’s worth noting that compounds with similar structures have been reported to interact with their targets, leading to various biochemical changes .
Biochemical Pathways
Related compounds have been found to influence a variety of pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Compounds with similar structures have been reported to exhibit a range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile can be synthesized through several methods. One common approach involves the condensation of ethyl cyanoacetate with aniline derivatives in the presence of a base such as potassium hydroxide. The reaction typically proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .
Another method involves the reaction of ethyl acetoacetate with cyanoacetanilide in ethanol, catalyzed by potassium hydroxide. This method also leads to the formation of the dihydropyridine ring system .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions include various substituted dihydropyridine and pyridine derivatives, which can have different functional groups attached to the phenyl ring or modifications to the oxo and carbonitrile groups .
Scientific Research Applications
1-Ethyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: It has been investigated for its antiproliferative and antimicrobial activities, showing promise in the treatment of various diseases
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-4-methyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile: This compound has similar structural features but differs in the presence of a hydroxyl group at the sixth position.
1-Ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Another similar compound with a hydroxyl group at the sixth position and a methyl group at the fourth position.
Uniqueness
1-Ethyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the first position and the phenyl group at the fourth position contributes to its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-ethyl-2-oxo-4-phenylpyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-2-16-9-8-12(13(10-15)14(16)17)11-6-4-3-5-7-11/h3-9H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFKFSVXLFTGSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=C(C1=O)C#N)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24821113 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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